molecular formula C24H26N4O7 B10863831 methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10863831
M. Wt: 482.5 g/mol
InChI Key: SCRATVNWQULJAE-AFUMVMLFSA-N
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Description

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The reaction mixture is refluxed for 2 hours, and the product is purified by crystallization using dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination

Properties

Molecular Formula

C24H26N4O7

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[4-[(E)-C-methyl-N-[(3,4,5-trimethoxybenzoyl)amino]carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C24H26N4O7/c1-14(25-26-23(30)15-11-18(32-2)22(35-5)19(12-15)33-3)21-17(13-20(29)34-4)27-28(24(21)31)16-9-7-6-8-10-16/h6-12,27H,13H2,1-5H3,(H,26,30)/b25-14+

InChI Key

SCRATVNWQULJAE-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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